DFPA, also known as TAK-659, is a small molecule inhibitor of the spleen tyrosine kinase (SYK) signaling pathway. SYK is a protein tyrosine kinase that plays an important role in mediating immune cell activation, proliferation, and differentiation. Inhibition of SYK has been shown to be effective in treating various autoimmune diseases, such as rheumatoid arthritis and lupus, as well as B-cell malignancies, such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.